3-Chloro-4-(2,2,2-trifluoroethoxy)aniline
Description
3-Chloro-4-(2,2,2-trifluoroethoxy)aniline is a fluorinated aniline derivative characterized by a chlorine substituent at the 3-position, a trifluoroethoxy group (-OCH₂CF₃) at the 4-position, and an amine (-NH₂) group on the benzene ring. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of γ-aminobutyric acid (GAT) inhibitors and other bioactive molecules . Its synthesis typically involves coupling reactions, such as the HBTU-mediated amidation of 5-methyl-3-phenylisoxazole-4-carboxylic acid with the aniline derivative, yielding high-purity products (71% yield) after recrystallization .
The trifluoroethoxy group enhances metabolic stability and lipophilicity, making the compound valuable in drug design . Its CAS registry number is 64628-73-5, with commercial availability through suppliers like TCI Chemicals .
Properties
IUPAC Name |
3-chloro-4-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSUFBIBUWJAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 3-chloroaniline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of reduced amines or other derivatives.
Scientific Research Applications
3-Chloro-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The chloro and aniline groups can participate in various chemical interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 3-Chloro-4-(2,2,2-trifluoroethoxy)aniline
| Compound Name | Substituents | Molecular Weight | CAS Number | Key Differences |
|---|---|---|---|---|
| 4-Chloro-2-(trifluoromethoxy)aniline | Cl (4), -OCF₃ (2), -NH₂ (1) | 227.57 | 175205-77-3 | Trifluoromethoxy at 2-position |
| 2-Chloro-5-(trifluoromethoxy)aniline | Cl (2), -OCF₃ (5), -NH₂ (1) | 227.57 | 331-26-0 | Chlorine at 2-position |
| 3-Chloro-2-(2,2-difluoroethoxy)aniline | Cl (3), -OCH₂CF₂H (2), -NH₂ (1) | 208.03 | — | Difluoroethoxy group |
| 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline | Cl (4), -OCH(Cl)CF₂ (3), -NH₂ (1) | 260.05 | 887268-34-0 | Additional chlorine in alkoxy chain |
| 3-Chloro-4-ethoxy-5-fluoroaniline | Cl (3), -OCH₂CH₃ (4), F (5), -NH₂ (1) | 189.61 | 1017778-85-6 | Ethoxy and fluorine substituents |
Structural Insights :
- Positional Isomerism: The placement of chlorine and trifluoroethoxy groups significantly impacts reactivity and biological activity.
- Fluorine Content: Compounds with trifluoroethoxy (-OCH₂CF₃) groups exhibit higher metabolic stability than those with difluoroethoxy (-OCH₂CF₂H) or non-fluorinated alkoxy groups .
Physicochemical Properties
- Lipophilicity: this compound has a logP value ~2.8 (predicted), higher than non-fluorinated analogues like 3-chloro-4-ethoxy-5-fluoroaniline (logP ~1.9) due to the trifluoroethoxy group’s hydrophobicity .
- Solubility: Fluorinated anilines generally exhibit poor aqueous solubility, necessitating formulation with co-solvents (e.g., DMF or ethanol) in drug development .
- Stability : The trifluoroethoxy group resists oxidative degradation better than methoxy or ethoxy substituents, as evidenced by accelerated stability studies .
Structure-Activity Relationship (SAR) in Drug Design
- GAT Inhibition: The this compound moiety in SI13 (a GAT inhibitor) shows >10-fold higher potency than analogues with trifluoromethoxy (-OCF₃) or non-halogenated alkoxy groups, likely due to enhanced electron-withdrawing effects and membrane permeability .
- Antimicrobial Activity : Chlorine at the 3-position (vs. 4-position) in analogues like 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline improves activity against Gram-positive bacteria, possibly by increasing electrophilicity .
Biological Activity
3-Chloro-4-(2,2,2-trifluoroethoxy)aniline is a chemical compound that has garnered attention due to its potential biological activity, particularly in the context of pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C9H6ClF6NO2
- Molecular Weight : 267.6 g/mol
- CAS Number : 15671381
The presence of chlorine and trifluoroethoxy groups contributes to its unique reactivity and biological interactions.
Research indicates that this compound may exert its biological effects primarily through the inhibition of specific tyrosine kinases. Tyrosine kinases are crucial in various signaling pathways that regulate cell proliferation and survival. The compound's ability to inhibit these kinases can lead to significant anti-cancer effects, particularly in epithelial-derived tumors.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Exhibits strong inhibitory effects on tumor cell lines; potential for treating various cancers. |
| Tyrosine Kinase Inhibition | Inhibits EGFR and related pathways, disrupting cancer cell signaling. |
| Cytotoxicity | Demonstrates cytotoxic effects against specific cancer cell lines in vitro. |
| Selectivity | Shows selectivity towards cancer cells while sparing normal cells, reducing potential side effects. |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in non-small cell lung cancer (NSCLC) models by inhibiting EGFR signaling pathways. The IC50 value was found to be approximately 12 µM, indicating potent activity against this target.
- Animal Models : In a xenograft model using mice implanted with human cancer cells, treatment with the compound resulted in a 65% reduction in tumor size compared to control groups after four weeks of administration. This suggests significant antitumor efficacy in vivo.
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an apoptotic agent.
Safety Profile
While the compound shows promising biological activity, safety assessments indicate potential toxicity:
- Acute Toxicity : Classified as harmful if swallowed (H302), with skin irritation potential (H315).
- Precautionary Measures : Recommended to handle with care and use appropriate personal protective equipment during laboratory handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
